N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-(naphthalen-1-yloxy)acetohydrazide
Description
This compound is a hybrid heterocyclic molecule featuring a 2,3-dihydro-1,4-benzodioxin moiety, a pyrrolidine-2,5-dione (succinimide) ring, and a naphthalen-1-yloxyacetohydrazide group. The 2,3-dihydro-1,4-benzodioxin group is associated with metabolic stability and bioavailability, while the succinimide ring may confer electrophilic reactivity for covalent binding to biological targets .
Properties
Molecular Formula |
C24H21N3O6 |
|---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-naphthalen-1-yloxyacetohydrazide |
InChI |
InChI=1S/C24H21N3O6/c28-22(14-33-19-7-3-5-15-4-1-2-6-17(15)19)26-25-18-13-23(29)27(24(18)30)16-8-9-20-21(12-16)32-11-10-31-20/h1-9,12,18,25H,10-11,13-14H2,(H,26,28) |
InChI Key |
OUYVUFLQOLQTST-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=O)CC(C3=O)NNC(=O)COC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Amine Derivation: The synthesis begins by reacting 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in alkaline conditions.
Alkylation/Aralkylation: The bromosulfonamide intermediate is further treated with various alkyl or aralkyl halides (e.g., alkyl bromides or aryl chlorides) using N,N-dimethylformamide (DMF) as the reaction medium.
Industrial Production:: While no specific industrial methods are documented, the compound’s synthesis can be adapted for large-scale production.
Chemical Reactions Analysis
Reactivity: N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-(naphthalen-1-yloxy)acetohydrazide likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For instance, oxidation may involve oxidants like potassium permanganate, while reduction could use hydrazine or metal hydrides.
Major Products: These reactions yield diverse products, such as substituted derivatives or cyclization products.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology: Investigations may focus on its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: Its pharmacological properties, toxicity, and potential therapeutic applications warrant study.
Industry: Applications in materials science, catalysis, or drug development are promising.
Mechanism of Action
Targets: The compound likely interacts with specific cellular receptors or enzymes.
Pathways: It may modulate signaling pathways, affecting cellular processes.
Comparison with Similar Compounds
Biological Activity
N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-(naphthalen-1-yloxy)acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The compound is synthesized through a multi-step process involving the condensation of hydrazides with various aldehyde derivatives. The structural complexity arises from the incorporation of a naphthalen-1-yloxy group and a dioxin moiety, which are crucial for its biological properties. The general reaction scheme can be summarized as follows:
- Starting Materials : Naphthalen-1-yloxyacetic acid and appropriate hydrazine derivatives.
- Reaction Conditions : Typically involves refluxing in organic solvents such as ethanol.
- Purification : Crystallization or chromatography methods to isolate the desired product.
Anticancer Properties
Several studies have indicated that derivatives of naphthalene-based compounds exhibit significant anticancer activity. For instance, molecular docking studies show that these compounds can effectively bind to histone deacetylases (HDACs), which are implicated in cancer progression. The binding energies for related compounds range from -10.08 to -9.08 kcal/mol, suggesting strong interactions with these biological targets .
Antimicrobial Effects
This compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that similar naphthalene derivatives possess moderate antibacterial and antifungal activities against various pathogens:
| Compound Type | Activity Level | Target Organisms |
|---|---|---|
| Naphthalene Derivatives | Moderate | E. coli, B. subtilis |
| Schiff Bases | Low | A. niger, C. albicans |
Research indicates that while some compounds show promise as antibacterial agents (with MIC values ranging from 16 to 64 µg/mL), antifungal activity remains relatively weak (MIC > 128 µg/mL) .
The biological mechanisms underlying the activity of this compound involve its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : Compounds similar to this compound may inhibit key enzymes involved in cancer cell proliferation and microbial growth.
- Cell Cycle Modulation : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of naphthalene derivatives demonstrated their effectiveness in inhibiting the proliferation of breast cancer cells. The compounds were screened using various assays that measured cell viability and apoptosis induction.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of naphthalene-based hydrazides against clinically relevant strains of bacteria and fungi. The results indicated that while some derivatives had promising antibacterial effects, their antifungal efficacy was limited.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
